5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile
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Overview
Description
5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile is a complex organic compound with a unique structure that includes a sulfanyl group, an isothiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-4-isothiazolecarbonitrile with 3-oxo-3-phenyl-1-propenyl sulfide under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The isothiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The isothiazole ring can interact with various enzymes, affecting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-isothiazolecarbonitrile: Lacks the sulfanyl and phenyl groups, making it less complex.
3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile: Similar structure but without the methyl group.
5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-isothiazole: Similar structure but lacks the carbonitrile group.
Uniqueness
5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfanyl group, isothiazole ring, and carbonitrile group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
5-methyl-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c1-10-12(9-15)14(16-19-10)18-8-7-13(17)11-5-3-2-4-6-11/h2-8H,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREIZAQATPKATA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC=CC(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S/C=C/C(=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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